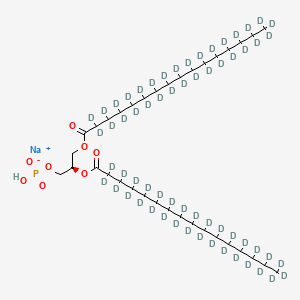
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) is a deuterated form of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate, a phosphatidic acid and a human endogenous metabolite. This compound is known for its enhanced water solubility and stability compared to its non-deuterated counterpart . It is commonly used in scientific research due to its biological activity and role in various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) can be synthesized through the reaction of dipalmitoylphosphatidic acid with deuterated reagents under controlled conditions. The process typically involves the esterification of glycerol with palmitic acid, followed by phosphorylation . The deuterated form is achieved by using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized phosphatidic acids.
Reduction: Reduction reactions can convert it into different lipid forms.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include oxidized phosphatidic acids, reduced lipid forms, and substituted phosphatidic acids with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) exerts its effects involves its interaction with cellular membranes and proteins. It acts as a signaling molecule, modulating various pathways such as the phosphatidic acid pathway . The compound targets specific receptors and enzymes, influencing cellular processes like membrane curvature, vesicle trafficking, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dipalmitoyl-sn-glycerol 3-phosphate: The non-deuterated form with similar biological activity but lower stability and solubility.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phosphatidic acid derivative used in similar research applications.
1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt: A similar compound with different functional groups and applications.
Uniqueness
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) is unique due to its deuterated form, which provides enhanced stability and solubility. This makes it particularly useful in studies requiring precise measurements and long-term stability .
Eigenschaften
Molekularformel |
C35H68NaO8P |
|---|---|
Molekulargewicht |
733.3 g/mol |
IUPAC-Name |
sodium;[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] hydrogen phosphate |
InChI |
InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2; |
InChI-Schlüssel |
BMBWFDPPCSTUSZ-LVRBOPNSSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















